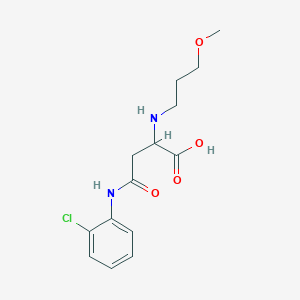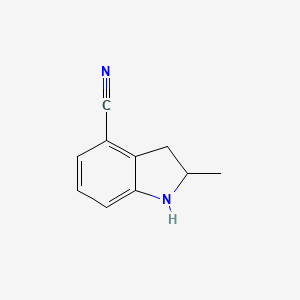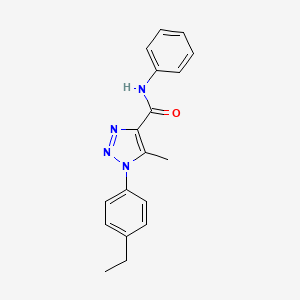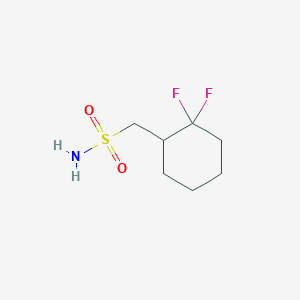
4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a butanoic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with an appropriate acylating agent to form an intermediate compound.
Introduction of the Methoxypropyl Group: The intermediate is then reacted with 3-methoxypropylamine under controlled conditions to introduce the methoxypropyl group.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated control systems for temperature and pH, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 4-((2-Fluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 4-((2-Methylphenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-chloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-21-8-4-7-16-12(14(19)20)9-13(18)17-11-6-3-2-5-10(11)15/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTOUMMMAIFILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/new.no-structure.jpg)

![2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2828118.png)

![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)
![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)
![methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2828124.png)
![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)
![N-(3,4-dichlorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2828131.png)

![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)
